![molecular formula C13H10N2O2 B1470108 1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1522721-96-5](/img/structure/B1470108.png)
1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
“1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound has a molecular weight of 244.25 .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the use of a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles .
Molecular Structure Analysis
The molecular structure of “1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring attached to a cyanophenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C13H12N2O3/c14-7-9-2-1-3-10 (6-9)8-15-11 (13 (17)18)4-5-12 (15)16/h1-3,6,11H,4-5,8H2, (H,17,18) .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of “1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid”.
Physical And Chemical Properties Analysis
The compound “1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid” has a molecular weight of 213.2 .
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their microbial inhibitory properties, are significant in biotechnological applications, particularly in the context of engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. The study by Jarboe et al. (2013) delves into the impact of carboxylic acids on microbial cells, highlighting their use as food preservatives and the challenges they pose in fermentative production due to their inhibitory effects. This research underscores the necessity of metabolic engineering strategies to enhance microbial tolerance against such inhibitors (Jarboe, Royce, & Liu, 2013).
Reactive Extraction of Carboxylic Acids
The review by Djas and Henczka (2018) focuses on the separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids. This study presents an efficient method for carboxylic acid separation, highlighting the environmentally friendly nature of supercritical CO2 as a solvent. The findings suggest the competitive advantage and higher yield of the supercritical reactive extraction process over traditional methods, which could have implications for the purification and application of specific carboxylic acids like "1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid" (Djas & Henczka, 2018).
Synthesis of Biologically Active 1-Indanones
Turek et al. (2017) provide a comprehensive review of the synthesis methods for 1-indanones, compounds known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The review covers over 100 synthetic methods and highlights the significance of carboxylic acids and their derivatives in the development of pharmacologically active compounds. This context may be relevant to understanding the potential applications of "1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid" in drug synthesis and its role in treating various diseases (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Application in Drug Synthesis
The article by Zhang et al. (2021) reviews the application of levulinic acid, a biomass-derived carboxylic acid, in drug synthesis, emphasizing its role in cancer treatment and medical materials. Levulinic acid's versatility in drug synthesis, owing to its functional groups, suggests the potential utility of carboxylic acids like "1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid" in medicinal chemistry and pharmaceutical applications (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Safety And Hazards
properties
IUPAC Name |
1-[(3-cyanophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-10-3-1-4-11(7-10)9-15-6-2-5-12(15)13(16)17/h1-7H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSPCWOIUJPILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



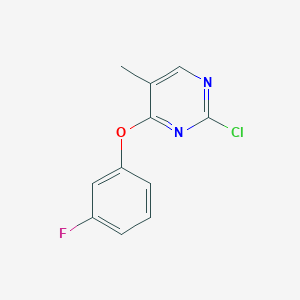
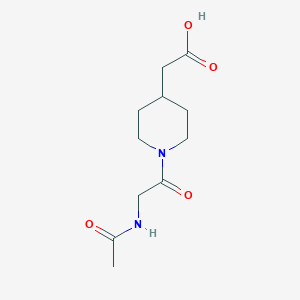
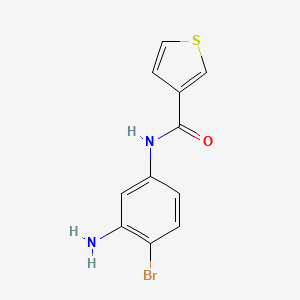
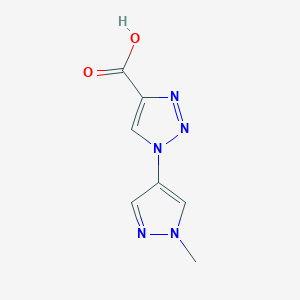

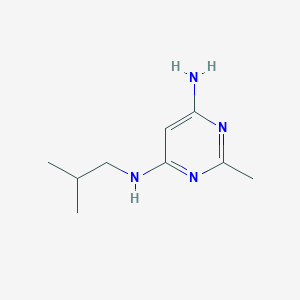
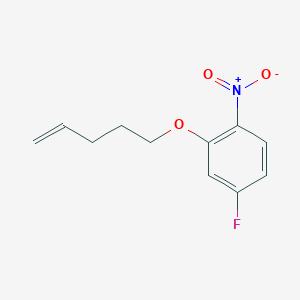
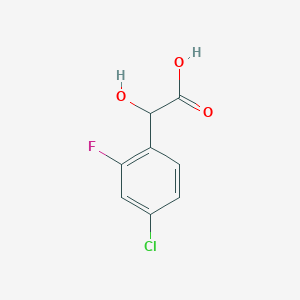
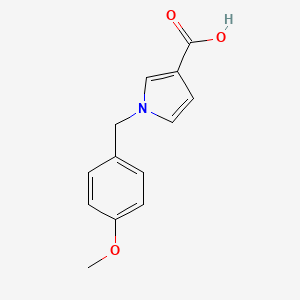
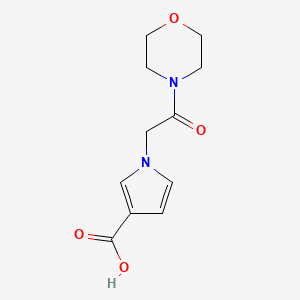
![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)
![1-[(3-methoxyphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470044.png)
![1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470046.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)